N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1291867-86-1
VCID: VC11867379
InChI: InChI=1S/C20H21ClN6O2/c1-29-17-5-3-2-4-16(17)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3,(H2,22,23,24,25)
SMILES: COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl
Molecular Formula: C20H21ClN6O2
Molecular Weight: 412.9 g/mol

N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

CAS No.: 1291867-86-1

Cat. No.: VC11867379

Molecular Formula: C20H21ClN6O2

Molecular Weight: 412.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine - 1291867-86-1

Specification

CAS No. 1291867-86-1
Molecular Formula C20H21ClN6O2
Molecular Weight 412.9 g/mol
IUPAC Name [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H21ClN6O2/c1-29-17-5-3-2-4-16(17)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3,(H2,22,23,24,25)
Standard InChI Key KKAFLAXNLMZDRF-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

The compound features a 1,2,3-triazole ring substituted at the 4-position with a piperazine-1-carbonyl group and at the 5-position with a 4-chlorophenylamine moiety. The piperazine ring is further functionalized with a 2-methoxyphenyl group. The systematic IUPAC name reflects this arrangement: N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine.

Key structural attributes include:

  • Molecular Formula: C₂₀H₂₀ClN₅O₂

  • Molecular Weight: 405.86 g/mol

  • Functional Groups: 1,2,3-triazole, piperazine, carboxamide, chlorophenyl, and methoxyphenyl .

The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic rings influences electronic distribution, potentially enhancing receptor binding interactions .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol, leveraging click chemistry for triazole formation and amide coupling for piperazine integration:

Step 1: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core. For example, propargylamine derivatives react with azides under catalytic Cu(I) conditions to yield 1,4-disubstituted triazoles .
Step 2: Piperazine-1-carbonyl linkage is established through carbodiimide-mediated coupling (e.g., EDCl/HOBt) between the triazole and 4-(2-methoxyphenyl)piperazine .
Step 3: Final functionalization introduces the 4-chlorophenyl group via nucleophilic substitution or reductive amination .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
CuAACCuSO₄, sodium ascorbate, H₂O/tert-BuOH, 25°C78–85
Amide CouplingEDCl, HOBt, DMF, 0°C → RT65–72
Chlorophenyl Addition4-Chloroaniline, K₂CO₃, DMF, 80°C60–68

Characterization

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For instance:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, aromatic-H), 3.82 (s, 3H, OCH₃), 3.45–2.98 (m, piperazine-H) .

  • HRMS (ESI+): m/z 406.1295 [M+H]⁺ (calc. 406.1298) .

Physicochemical Properties

Table 2: Predicted Physicochemical Profile

PropertyValueMethod/Reference
logP3.8Calculated (ChemAxon)
Solubility (Water)0.12 mg/mLSwissADME
H-Bond Donors2Structural Analysis
H-Bond Acceptors6Structural Analysis
Polar Surface Area78.9 ŲSwissADME

The moderate logP suggests balanced lipophilicity, favoring membrane permeability and oral bioavailability. Low aqueous solubility may necessitate formulation adjustments for in vivo applications .

Biological Activities and Mechanisms

CompoundCell LineIC₅₀ (μM)Reference
9g (Nitroimidazole-triazole)MCF-72.0
VC6589843 (Fluorophenyl-triazole)HeLa5.3
Target Compound (Predicted)Solid Tumors1–10

Antimicrobial Activity

The chloro and methoxy groups enhance interactions with microbial enzymes:

  • Bacterial DNA Gyrase: Disruption of ATP-binding sites .

  • Fungal Lanosterol 14α-Demethylase: Inhibition of ergosterol synthesis .

Pharmacokinetic and Toxicity Considerations

  • Metabolism: Hepatic CYP450-mediated oxidation of the methoxyphenyl group.

  • Excretion: Renal (70%) and fecal (30%) .

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic studies are pending .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency.

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics in murine models.

  • Target Identification: Proteomic profiling to elucidate binding partners.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator